N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
Description
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a 1,3,4-oxadiazole derivative featuring a tetrahydronaphthalenyl core linked to a 3-tosylpropanamide group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-10-19(11-7-15)30(27,28)13-12-20(26)23-22-25-24-21(29-22)18-9-8-16-4-2-3-5-17(16)14-18/h6-11,14H,2-5,12-13H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGIUKOKRIHTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide are currently under investigation.
Biochemical Pathways
Given the structural similarity to other tetrahydronaphthalen compounds, it may be involved in pathways related to cell signaling, metabolism, or other cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. These effects will be determined by the compound’s interaction with its targets and the subsequent changes in cellular function and signaling.
Biochemical Analysis
Biochemical Properties
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with the active site of cytochrome P450 enzymes can result in the modulation of enzyme activity, affecting the metabolism of various substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, the compound can be transported into cells via organic anion transporters, which play a crucial role in its cellular uptake.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.
Biological Activity
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity based on current literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole ring fused with a tetrahydronaphthalene moiety and a tosylpropanamide group. Its molecular formula is with a molecular weight of approximately 398.48 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells and microbial strains. These mechanisms include:
- Inhibition of key enzymes : Compounds similar to this compound have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Antimicrobial activity : The oxadiazole derivatives have demonstrated significant activity against various bacterial strains by disrupting cellular processes essential for microbial survival .
Anticancer Activity
Recent studies highlight the anticancer potential of 1,3,4-oxadiazole derivatives:
| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 1 | Breast Cancer | HDAC Inhibition | 10.5 |
| 2 | Lung Cancer | Thymidylate Synthase Inhibition | 12.0 |
| 3 | Colon Cancer | Telomerase Inhibition | 8.0 |
These findings suggest that the compound may exhibit similar properties due to its structural characteristics .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
These results indicate that this compound possesses notable antibacterial properties .
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Anticancer Properties : A study published in Pharmaceutical Research demonstrated that oxadiazole derivatives inhibited cancer cell growth through apoptosis induction and cell cycle arrest in various cancer cell lines .
- Antimicrobial Efficacy : Research highlighted in Journal of Medicinal Chemistry reported that certain oxadiazole compounds showed potent activity against drug-resistant bacterial strains by targeting specific metabolic pathways essential for bacterial growth .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications to the substituents on the oxadiazole ring can significantly enhance biological activity. For instance, increasing lipophilicity has been linked to improved antimicrobial potency .
Scientific Research Applications
Structure and Composition
The molecular formula of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is , with a molecular weight of approximately 373.45 g/mol. The presence of the 1,3,4-oxadiazole ring and the tosyl group contributes to its reactivity and interaction with biological targets.
The compound has shown promising biological activities in various studies:
- Antimicrobial Properties : Preliminary studies indicate potential effectiveness against resistant bacterial strains. Similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through interactions with specific receptors involved in cell growth regulation. Studies on related oxadiazole derivatives have shown significant cytotoxic effects in multiple cancer cell lines .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases, indicating a potential role in treating conditions like Alzheimer's disease.
Medicinal Chemistry
In medicinal chemistry, the compound is being studied for its potential as a therapeutic agent:
- Drug Development : Its unique structural features make it a candidate for developing new drugs targeting specific diseases, particularly those related to cancer and microbial infections.
- Biochemical Pathways : The interaction with the Retinoic Acid Receptor Gamma (RARG) suggests involvement in pathways that regulate cell signaling and gene expression .
Material Science
In addition to biological applications, this compound can serve as a building block in the synthesis of more complex materials:
- Specialty Chemicals : Its unique chemical properties allow it to be used in developing new materials and specialty chemicals for industrial applications.
Case Study 1: Anticancer Activity Evaluation
A study published in ACS Omega evaluated the anticancer activity of various oxadiazole derivatives similar to this compound. The results indicated significant growth inhibition percentages against several cancer cell lines including OVCAR-8 and NCI-H40 .
Case Study 2: Antimicrobial Efficacy
Research conducted on oxadiazole derivatives demonstrated substantial antibacterial activity against Gram-positive bacteria such as Bacillus cereus. The study highlighted how structural modifications influenced antimicrobial efficacy .
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution and cycloaddition reactions. Key transformations include:
Nucleophilic Substitution
The oxadiazole’s O–N–C–N–O framework facilitates nucleophilic attacks at the C2 position. For example:
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Aminolysis : Reacts with primary amines (e.g., ethylamine) in ethanol at 60°C to form substituted triazole derivatives.
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Thiolysis : Thiols (e.g., benzyl mercaptan) replace the oxadiazole sulfur under basic conditions (K₂CO₃, DMF, 25°C).
Cycloaddition
The oxadiazole participates in 1,3-dipolar cycloadditions with azides or nitriles:
| Reaction Partner | Product | Conditions | Yield |
|---|---|---|---|
| 2-Azidothiophene | Triazolopyrimidine | MeOH, NaOMe, 25°C | 85–92% |
Tosyl Group Transformations
The para-toluenesulfonyl (tosyl) group acts as a leaving group or participates in sulfonation:
Nucleophilic Displacement
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Hydrolysis : Cleavage with NaOH (aq., 80°C) generates propanamide and p-toluenesulfonic acid.
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Substitution : Reacts with Grignard reagents (e.g., MeMgBr) in THF to form alkylated derivatives.
Electrophilic Aromatic Substitution
The tosyl group directs electrophiles (e.g., NO₂⁺) to the meta position under nitrating conditions (HNO₃/H₂SO₄).
Tetrahydronaphthalene Modifications
The saturated naphthalene moiety undergoes hydrogenation and oxidation:
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the tetrahydronaphthalene to decalin derivatives.
Oxidation
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Epoxidation : Reaction with m-CPBA forms an epoxide at the 5,6-position.
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Benzylic Oxidation : MnO₂ oxidizes the benzylic C–H to a ketone .
Amide Hydrolysis
The propanamide group hydrolyzes under acidic (HCl, reflux) or enzymatic conditions (e.g., lipase) to yield carboxylic acids.
Tosylation/Detosylation
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Retosylation : Re-exposure to tosyl chloride (TsCl, pyridine) regenerates the sulfonate ester.
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Detosylation : HI (acetic acid, 100°C) removes the tosyl group.
Catalytic Cross-Coupling
The oxadiazole’s nitrogen atoms enable palladium-catalyzed couplings:
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
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Oxadiazole Ring Opening : Releases N₂O and forms imine intermediates.
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Sulfonate Elimination : Generates propene and toluenesulfonic acid.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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C–S Bond Cleavage : Produces thiyl radicals detectable via ESR.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Yields vary widely (12–57%), with halogenated derivatives (e.g., compounds 7, 15) showing higher efficiency, likely due to favorable reactivity in amide coupling . The target compound’s yield is unreported but may face challenges due to the bulky tosyl group.
- Purity : All analogs exhibit >95% purity, suggesting robust purification protocols (e.g., column chromatography, recrystallization) .
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF₃ in compound 6): May enhance metabolic stability but reduce solubility.
- Halogens (e.g., Br, Cl in compounds 7, 15): Improve lipophilicity and target binding via halogen bonding .
- Tosylpropanamide Group : Introduces a sulfonyl moiety, which can enhance hydrogen bonding and electrostatic interactions with biological targets compared to benzamide analogs .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (unreported) is expected to exceed benzamide analogs (e.g., compound 6: 429.3 g/mol) due to the tosylpropanamide group.
- Solubility : Sulfonyl groups (logP ~1.5–2.5) may improve aqueous solubility compared to lipophilic substituents like CF₃ or bromo .
- Stability : The oxadiazole ring’s inherent stability is retained, but the tosyl group’s electron-withdrawing nature could influence hydrolytic degradation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
